(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

Chiral building block procurement Enantiomer cost comparison Medicinal chemistry sourcing

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate (CAS 1289585-27-8) is a chiral, non-racemic N-Boc-protected 3-chloropyrrolidine derivative with molecular formula C₉H₁₆ClNO₂ and molecular weight 205.68 g/mol. The compound features a single (R)-configured stereogenic center at the pyrrolidine 3-position, a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen, and a chlorine substituent that serves as a versatile synthetic handle for nucleophilic displacement or cross-coupling reactions.

Molecular Formula C9H16ClNO2
Molecular Weight 205.682
CAS No. 1289585-27-8
Cat. No. B595722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
CAS1289585-27-8
Molecular FormulaC9H16ClNO2
Molecular Weight205.682
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)Cl
InChIInChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyBFJADPWUALFXHF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate (CAS 1289585-27-8): Chiral N-Boc Chloropyrrolidine Building Block for Asymmetric Synthesis


(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate (CAS 1289585-27-8) is a chiral, non-racemic N-Boc-protected 3-chloropyrrolidine derivative with molecular formula C₉H₁₆ClNO₂ and molecular weight 205.68 g/mol . The compound features a single (R)-configured stereogenic center at the pyrrolidine 3-position, a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen, and a chlorine substituent that serves as a versatile synthetic handle for nucleophilic displacement or cross-coupling reactions . It is supplied as a liquid with a boiling point of 270 °C, density of 1.13 g/cm³, and flash point of 117 °C . This compound belongs to the class of orthogonally protected chiral pyrrolidine building blocks widely employed in medicinal chemistry and process research for constructing enantiopure drug candidates .

Why (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Dehalogenated Analog


The stereochemistry, protecting group, and halogen identity of this compound jointly determine its reactivity profile, downstream enantiopurity, and procurement economics in ways that a generic pyrrolidine building block cannot replicate. Substituting the (R)-enantiomer (CAS 1289585-27-8) with the (S)-enantiomer (CAS 1289584-82-2) in an enantiospecific synthetic route will invert the absolute configuration of the final target, producing a pharmacologically distinct stereoisomer . Replacing it with racemic tert-butyl 3-chloropyrrolidine-1-carboxylate (CAS 1289386-88-4) introduces an unwanted enantiomer that requires chiral separation, increasing purification burden and reducing yield . Swapping the chlorine for bromine—(R)-tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-97-5)—alters leaving-group reactivity, stereoelectronic properties, and physicochemical parameters such as boiling point and density . Removing the Boc group eliminates orthogonal nitrogen protection, exposing the amine to undesired side reactions during multi-step sequences . Each substitution undermines a specific, quantifiable attribute discussed in the evidence below.

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate Quantitative Differentiation Evidence vs. Closest Analogs


Cost per Gram: (R)-Enantiomer vs. (S)-Enantiomer Procurement Pricing

The (R)-enantiomer (CAS 1289585-27-8) is commercially available at a price of approximately US $175.00 per gram (97% purity) from multiple suppliers, while the (S)-enantiomer (CAS 1289584-82-2) commands a premium price of ¥255,000 (approximately US $1,700) per gram from Fujifilm Wako, representing a roughly 10-fold cost differential . For procurement at the 1 g scale, selecting the (R)-enantiomer over the (S)-enantiomer can reduce material cost by approximately 85–90%.

Chiral building block procurement Enantiomer cost comparison Medicinal chemistry sourcing

Enantiomeric Configuration: Biological and Synthetic Consequences of (R)- vs. (S)-Stereochemistry

The (R) absolute configuration at the pyrrolidine 3-position is critical for synthetic routes targeting specific enantiomeric series of bioactive molecules. In chiral syntheses of neuronal nitric oxide synthase (nNOS) inhibitors, the N-Boc-protected pyrrolidine core with defined 3-position stereochemistry is used as a key intermediate; the specific (R)- or (S)-configuration determines the absolute configuration of the final inhibitor, which in turn governs isoform selectivity and potency [1]. While quantitative potency data for compounds derived specifically from CAS 1289585-27-8 are not publicly available, the general principle is established: enantiomeric pyrrolidine-based nNOS inhibitors can exhibit Ki values in the nanomolar range (e.g., Ki = 15 nM) with >2,000-fold selectivity for nNOS over eNOS, and these properties are stereochemistry-dependent [1].

Enantioselective synthesis nNOS inhibitor chiral core Stereospecific drug intermediate

Leaving-Group Reactivity: Chloro (Cl) vs. Bromo (Br) Analogs — Physicochemical and Handling Distinctions

The chlorine substituent in the target compound provides a balance of sufficient reactivity for nucleophilic displacement reactions (SN2/SNAr) while avoiding the higher cost, greater molecular weight, and altered physicochemical properties of the bromo analog. The (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-97-5) has a higher predicted boiling point (277.5 ± 33.0 °C vs. 270 °C for the chloro compound), higher density (1.4 ± 0.1 g/cm³ vs. 1.13 g/cm³), and a higher flash point (121.6 ± 25.4 °C vs. 117 °C), which affect distillation, formulation, and safety handling parameters . These differences, while modest, are relevant for process development where boiling point margins and safety classifications matter.

Nucleophilic substitution Halide leaving group Physicochemical comparison

Purity Specifications and Analytical Documentation: Enabling Regulatory-Relevant Procurement

Suppliers of (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate provide batch-specific analytical documentation including NMR, HPLC, and GC data, with standard purity specifications ranging from 95% to 98+% . For example, Bidepharm supplies the compound at 95% purity with QC reports, while Leyan offers 98+% purity . This level of analytical transparency supports regulatory filing requirements in pharmaceutical R&D and enables direct comparison between batches for process validation. The racemic analog (CAS 1289386-88-4) is available in bulk quantities (2 kg scale) at 98–99% purity but without the enantiomeric purity specification that is essential for asymmetric synthesis .

Analytical quality control HPLC purity Batch-to-batch consistency

Optimal Application Scenarios for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate Based on Quantified Differentiation Evidence


Enantioselective Synthesis of (R)-Configured Pyrrolidine-Containing Drug Candidates

When a medicinal chemistry program requires construction of a drug candidate bearing an (R)-configured 3-substituted pyrrolidine core—such as certain neuronal nitric oxide synthase (nNOS) inhibitors—this compound provides the requisite absolute stereochemistry to avoid a chiral resolution step. Procuring the pre-defined (R)-enantiomer (CAS 1289585-27-8) eliminates the yield loss and analytical burden associated with separating racemic mixtures, as described in patent literature on chiral pyrrolidine inhibitor synthesis [1].

Cost-Sensitive Gram-to-Kilogram Scale-Up of Enantiopure Intermediates

For medicinal chemistry and process R&D groups operating under budget constraints, the (R)-enantiomer at ~US $175/g offers a procurement cost advantage of approximately 10-fold over the (S)-enantiomer (~US $1,700/g) . This price delta becomes economically decisive when scaling from discovery (milligrams) to preclinical supply (grams to kilograms), where cumulative savings can reach tens of thousands of dollars.

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

The Boc protecting group on the pyrrolidine nitrogen enables orthogonal protection strategies in multi-step sequences: it remains stable under basic and nucleophilic conditions but is selectively cleaved under acidic conditions (e.g., TFA or HCl/dioxane). This orthogonality is essential when the chlorine at the 3-position must undergo nucleophilic displacement (e.g., with amines, alkoxides, or organometallics) without compromising the nitrogen protecting group . The analogous unprotected (R)-3-chloropyrrolidine would require re-protection before such transformations, adding synthetic steps.

Process Chemistry Where Boiling Point and Density Differentiate Handling Parameters

In pilot-plant settings where distillation, solvent swap, or density-based phase separation are unit operations, the lower boiling point (270 °C vs. 277.5 °C), lower density (1.13 vs. 1.4 g/cm³), and slightly lower flash point (117 °C vs. 121.6 °C) of this chloro compound compared to its bromo analog can simplify equipment requirements and reduce energy consumption . These modest but measurable differences are relevant for process safety assessments and operational cost modeling.

Technical Documentation Hub

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